5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Medicinal Chemistry Cross-Coupling Building Blocks

Researchers requiring a versatile pyridine scaffold for parallel SAR exploration often face limited availability of halogenated, differentially substituted cores. 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine directly solves this bottleneck: - The 5-bromo substituent is a proven synthetic handle for Pd-catalyzed Suzuki-Miyaura, Heck, or Negishi couplings, enabling rapid generation of focused analog libraries. - The fixed 4-methyl and 2-pyrrolidinyl groups preserve core lipophilicity (XLogP3-AA = 2.9) and basicity, ensuring consistent physicochemical parameters across a derivative series. - Supplied at ≥98% purity, this building block minimizes byproduct formation and simplifies post-reaction purification, accelerating hit-to-lead timelines.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1187385-95-0
Cat. No. B1522730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine
CAS1187385-95-0
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N2CCCC2
InChIInChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3
InChIKeyHSMOVVXVWDKSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Procurement & Chemical Properties


5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic organic building block [1]. It features a pyridine ring with three distinct substituents: a bromine atom at the 5-position, a methyl group at the 4-position, and a pyrrolidine ring at the 2-position [1]. The molecular formula is C10H13BrN2 and the molecular weight is 241.13 g/mol [1]. Key computed physicochemical properties include a predicted LogP (XLogP3-AA) of 2.9 and zero hydrogen bond donors [1]. It is commonly supplied at purities of 95-98% for research and development purposes .

Synthetic Handle 5-Bromo enables palladium-catalyzed cross-coupling
Physicochemical Profile Predicted LogP 2.9, zero HBD supports permeability screening
Supply Format Research-grade purity for reproducible synthesis

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Analog Substitution Risks


Direct substitution of 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine with close analogs is likely to lead to divergent experimental outcomes due to the unique combination of its three substituents. The bromine atom at the 5-position provides a crucial synthetic handle for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, enabling diverse downstream derivatization . This functionality is absent in the non-brominated analog, 4-methyl-2-(pyrrolidin-1-yl)pyridine . Conversely, replacing the pyrrolidine or methyl group can alter key physicochemical properties like lipophilicity and basicity, which impact membrane permeability, solubility, and target engagement . Even in closely related molecules, small structural changes can cause significant shifts in biological activity, emphasizing the need for the precise target compound in structure-activity relationship (SAR) studies.

Non-Brominated Analog Lacks the cross-coupling handle; may block key derivatization routes
Pyrrolidine/Methyl Replacement Alters lipophilicity and basicity; may shift SAR and permeability
Structural Analog Substitution Minor changes can shift biological activity; may not reproduce lead profile

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Comparative Evidence


Suzuki Coupling Potential vs. Non-Brominated Analog

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine contains an aryl bromide at the 5-position, enabling its use in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . This is a critical feature for building molecular complexity in a controlled manner. In contrast, the non-brominated analog 4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 325460-95-5) lacks this reactive handle, precluding direct participation in these versatile coupling reactions . This qualitative difference in reactivity is a primary driver for selecting the brominated version as a synthetic building block.

Suzuki Coupling Reactivity
Reported
5-Br handle present vs analog: no Br handle
Enables palladium-catalyzed library synthesis
Qualitative reactivity distinction
Medicinal Chemistry Cross-Coupling Building Blocks

Predicted Lipophilicity vs. Thioether Analog

The predicted lipophilicity (XLogP3-AA) for 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is 2.9 [1]. This value is important for anticipating membrane permeability and solubility. For context, a closely related analog, 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1355231-74-1), replaces the 5-bromo substituent with a tert-butylthio group . While direct XLogP3 data for the analog is unavailable in the public domain, the substitution of a halogen with a lipophilic thioether moiety containing a bulky tert-butyl group is known to significantly increase lipophilicity. The lower, known XLogP3 of 2.9 for the target compound suggests a more favorable starting point for achieving desirable drug-like properties like aqueous solubility and moderate logP, as per Lipinski's Rule of Five guidelines.

Predicted Lipophilicity
Class-level
XLogP3-AA 2.9 (target) vs higher expected (thioether analog)
Supports selection of moderate-lipophilicity scaffold
Thioether analog likely increases logP
ADME Drug Design Physicochemical Properties

Purity Specification for Reproducibility

Procurement from reputable suppliers is associated with a defined and verifiable purity specification. For instance, Aladdin supplies the compound with a purity of ≥98% (Cat. B179929) , and abcr GmbH offers it at 98% purity (Cat. AB274074) . While these values do not constitute a comparative advantage over another specific catalog number, they serve as a crucial baseline for ensuring the reproducibility of downstream research. Use of a building block with a guaranteed purity level mitigates the risk of experimental failure due to unknown impurities, which is a primary concern in both academic and industrial research settings.

Supplier Purity Spec
Lot attribute
≥98% purity specification
Supports lot-to-lot reproducibility
Verify CoA for specific batch
Reproducibility Quality Control Procurement

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Research Applications


Late-Stage Functionalization in Medicinal Chemistry

The most compelling application scenario for this compound is as a core scaffold for diversification via palladium-catalyzed cross-coupling. The 5-bromo substituent is a highly versatile synthetic handle that can be replaced with a wide array of aryl, heteroaryl, or alkenyl groups through Suzuki, Heck, or Negishi coupling reactions [1]. This enables the rapid exploration of structure-activity relationships (SAR) in a medicinal chemistry program. Researchers should procure this specific building block when the goal is to generate a focused library of analogs for hit-to-lead or lead optimization studies, where the 4-methyl-2-(pyrrolidin-1-yl)pyridine core is a required structural feature and the 5-position is designated as a point of diversity.

Internal Standard for Physicochemical Profiling

Based on its predicted lipophilicity (XLogP3-AA = 2.9) and other computable descriptors like zero hydrogen bond donors and two hydrogen bond acceptors [1], this compound can be procured as a reference material or internal standard for physicochemical assays. Its structure allows it to serve as a control in chromatography or permeability studies, particularly when establishing baselines for compounds with similar molecular weight and polarity profiles. The commercial availability of the compound in high purity (≥98%) supports its use as a reliable and reproducible standard for these applications .

Halogen Substitution Effects on Basicity and Binding

The combination of an electron-withdrawing bromine atom on the pyridine ring and a basic pyrrolidine moiety presents an opportunity for studying electronic effects on molecular recognition [1]. Researchers can procure this compound alongside its non-brominated analog, 4-methyl-2-(pyrrolidin-1-yl)pyridine , to perform comparative studies. For example, the pair can be used to measure the influence of the 5-bromo substituent on the pKa of the pyridine nitrogen or the pyrrolidine ring, or to quantify its effect on binding affinity to a biological target of interest. Such studies are foundational for developing a deep understanding of SAR in a lead series.

Application
Selection Property
Validation Focus
Late-stage functionalization (SAR)
5-Bromo cross-coupling handle
Coupling efficiency and derivatization scope
Physicochemical profiling standard
Predicted lipophilicity and HBD/HBA profile
Chromatographic retention and permeability assays
Electronic effect studies
Bromine substituent electronic influence
pKa shift and binding affinity comparison

Technical Documentation Hub

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